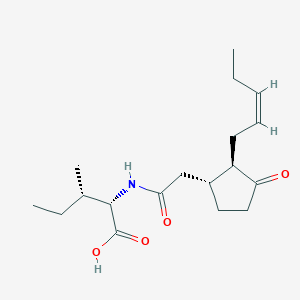

(-)-JA-L-Ile

Description

Historical Context of Jasmonate Research and Discovery of (-)-Jasmonoyl-L-Isoleucine as a Bioactive Signal

The story of jasmonates began in the 1960s with the isolation of methyl jasmonate from the essential oil of jasmine (Jasminum grandiflorum), which led to the characterization of this new class of compounds. wikipedia.orgresearchgate.net Jasmonic acid (JA) itself was isolated later, in 1971. wikipedia.org For decades, while the physiological effects of jasmonates on processes like senescence and growth inhibition were observed, the precise molecule that acted as the hormonal signal remained elusive. nih.govnih.gov

A major breakthrough came from genetic studies in the model plant Arabidopsis thaliana. The identification of the coronatine-insensitive1 (coi1) mutant, which was resistant to the inhibitory effects of both jasmonate and the bacterial phytotoxin coronatine (B1215496), pointed to a critical component of the signaling pathway. nih.govnih.gov The COI1 gene was found to encode an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (SCFCOI1), suggesting that protein degradation was a key step in jasmonate signaling. nih.govplos.org

Further research uncovered a family of repressor proteins known as JAZ (JASMONATE ZIM-DOMAIN) proteins. nih.govnih.gov In the absence of a signal, JAZ proteins bind to and inhibit transcription factors, such as MYC2, keeping jasmonate-responsive genes switched off. nih.govfrontiersin.org The crucial link was the discovery that a jasmonate derivative acts as a "molecular glue," promoting the interaction between the COI1 protein and JAZ repressors. nih.govpnas.org This binding targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby freeing the transcription factors to activate gene expression. researchgate.netnih.govfrontiersin.org

The search for this molecular glue initially pointed towards (-)-jasmonoyl-L-isoleucine (JA-Ile). It was proposed to be the bioactive hormone responsible for triggering the COI1-JAZ interaction. researchgate.net However, subsequent, more detailed chemical analyses and bioassays revealed a critical stereochemical nuance. It was discovered that pure (-)-jasmonoyl-L-isoleucine is, in fact, biologically inactive. researchgate.net The activity observed in earlier preparations was due to the presence of small amounts of its epimer, (+)-7-iso-jasmonoyl-L-isoleucine. researchgate.net This isomer, which is structurally more similar to the potent bacterial mimic coronatine, was identified as the true endogenous bioactive jasmonate that facilitates the binding of JAZ repressors to COI1. nih.govresearchgate.net The conversion between the active (+)-7-iso form and the inactive (-)- form can be influenced by pH changes, suggesting a possible mechanism for regulating hormone activity. researchgate.net

Evolutionary Conservation of Jasmonate Signaling Mechanisms in Land Plants

The core mechanism of jasmonate perception, involving the COI1 receptor, JAZ repressors, and downstream transcription factors, is remarkably conserved across the lineage of land plants. oup.commdpi.com However, evidence suggests that the jasmonate signaling pathway has a younger evolutionary origin compared to other hormone pathways like auxin, likely emerging after plants colonized land. oup.comnih.gov This emergence is thought to be an adaptation to the diverse biotic and abiotic stresses encountered in terrestrial environments. nih.gov

Genomic and genetic studies have identified homologs of the key jasmonate signaling components in early-diverging land plants, including bryophytes like the liverwort Marchantia polymorpha and the moss Physcomitrella patens. oup.commdpi.comnih.gov While the fundamental machinery is present, the specific ligand that activates the pathway can differ. In Marchantia, the COI1 receptor (MpCOI1) does not respond to JA-Ile but is instead activated by two isomeric forms of its precursor, dinor-12-oxo-phytodienoic acid (dinor-OPDA). nih.gov This indicates that while the receptor and repressor modules were conserved, the bioactive ligand co-evolved with the biosynthetic pathways in different plant lineages. nih.gov

The biosynthesis of JA-Ile itself appears to have emerged within the lycophytes, coinciding with the evolution of the JAR1 enzyme's function, which conjugates jasmonic acid to isoleucine. csic.esbiorxiv.orgresearchgate.net Furthermore, the complexity of the signaling pathway has increased over evolutionary time. While Marchantia polymorpha has a single JAZ protein, the number of JAZ family members expanded significantly in vascular plants, potentially allowing for more nuanced and diversified regulation of jasmonate responses. mdpi.com The core components of JA signaling are absent in algae, reinforcing the hypothesis that this pathway was a key innovation for plant life on land. oup.commdpi.com

Detailed Research Findings

| Key Discovery | Principal Findings | Model Organism(s) | Reference |

|---|---|---|---|

| Identification of COI1 | COI1, an F-box protein, was identified as an essential component of the jasmonate signaling pathway, required for fertility and defense responses. | Arabidopsis thaliana | nih.govplos.orgnih.gov |

| Discovery of JAZ Repressors | JASMONATE ZIM-DOMAIN (JAZ) proteins were discovered as transcriptional repressors that are degraded in response to a jasmonate signal. | Arabidopsis thaliana | researchgate.netnih.govnih.gov |

| Elucidation of the COI1-JAZ Co-receptor Mechanism | The bioactive jasmonate acts as a 'molecular glue' to promote the physical interaction between COI1 and JAZ proteins, leading to JAZ degradation. | Arabidopsis thaliana, Tomato | frontiersin.orgpnas.orgnih.gov |

| Identification of the Bioactive Jasmonate | Initial studies suggested (-)-JA-L-Ile was the active hormone, but further research proved that (+)-7-iso-jasmonoyl-L-isoleucine is the endogenous bioactive ligand for the COI1-JAZ co-receptor. | Arabidopsis thaliana | nih.govresearchgate.net |

| Evolution of the Jasmonate Receptor Ligand | In the early land plant Marchantia polymorpha, the COI1 receptor is activated by dinor-OPDA, not JA-Ile, showing co-evolution of the receptor and its ligand. | Marchantia polymorpha, Arabidopsis thaliana | nih.govcsic.es |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZYPBGPOGJMBF-QRHMYKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420572 | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120330-93-0 | |

| Record name | Jasmonic acid isoleucine conjugate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Jasmonoylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Regulation of Jasmonoyl L Isoleucine

Precursor Generation from Polyunsaturated Fatty Acids

The journey to synthesizing jasmonates commences in the plastids, where polyunsaturated fatty acids (PUFAs) serve as the initial substrate. frontiersin.org These fatty acids are integral components of plastidial membranes and must first be released to enter the biosynthetic pathway. nih.gov

α-Linolenic Acid Release from Plastidial Membranes via Lipase Activity

The synthesis of jasmonates is initiated by the release of α-linolenic acid (α-LeA, 18:3) from chloroplast membrane lipids, primarily monogalactosyldiacylglycerol (B12364196) (MGDG). nih.govfrontiersin.orgoup.comfrontiersin.org This crucial first step is catalyzed by the activity of various lipases. Specific lipases, such as DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1) and DONGLE (DGL), have been identified as key enzymes in this process. frontiersin.org Another lipase, designated HEAT INDUCIBLE LIPASE1 (HIL1), has been shown to induce the catabolism of MGDG under heat stress, liberating α-linolenic acid for downstream processes. oup.com This enzymatic release ensures the availability of free α-LeA, the primary precursor for the subsequent oxylipin pathway. nih.gov

Chloroplast-Localized Oxylipin Pathway

Following its release, α-linolenic acid is directed into the chloroplast-localized oxylipin pathway, a series of enzymatic reactions that modify the fatty acid structure to create key intermediates. mdpi.comresearchgate.net

The first committed step in the jasmonate biosynthetic pathway involves the oxygenation of α-linolenic acid by a 13-lipoxygenase (13-LOX). frontiersin.orgoup.com This enzyme catalyzes the insertion of molecular oxygen into the fatty acid chain, specifically forming 13S-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). mdpi.comoup.com In Arabidopsis, the plastid-localized LOX2 is required for wound-induced jasmonate synthesis. nih.gov The 13-LOX enzyme acts stereospecifically, ensuring the correct configuration of the hydroperoxide group, which is essential for the subsequent steps of the pathway. wikipedia.org

The 13-HPOT generated by LOX is a substrate for two subsequent enzymes that act in a coupled reaction: Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC). nih.govnih.gov

First, AOS converts 13-HPOT into a highly unstable epoxide intermediate known as 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT). nih.govfrontiersin.org This allene oxide has a very short half-life in aqueous environments. nih.gov

Next, AOC catalyzes the stereospecific cyclization of the unstable allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA). mdpi.comoup.comfrontiersin.org This reaction is crucial as it establishes the cyclopentenone ring structure characteristic of jasmonates and sets the specific stereochemistry of the final products. oup.comfrontiersin.org The tight coupling of the AOS and AOC reactions, possibly within a synthase-cyclase complex, ensures the efficient and stereospecific conversion of the unstable allene oxide into the (9S, 13S)-enantiomer of OPDA. nih.gov

Peroxisomal Conversion of OPDA to Jasmonic Acid (JA)

The OPDA synthesized in the chloroplasts is the final product of the plastidial part of the pathway. nih.govnih.gov It must then be transported to the peroxisomes for the final modifications that yield jasmonic acid (JA). nih.govoup.com The import of OPDA into the peroxisome is facilitated, at least in part, by an ATP-binding cassette (ABC) transporter protein known as COMATOSE (CTS) or PXA1. nih.govfrontiersin.org

OPDA Reductase (OPR) Involvement

Inside the peroxisome, the first step is the reduction of the cyclopentenone ring of OPDA. nih.govoup.com This reaction is catalyzed by 12-oxophytodienoate reductase (OPR). wikipedia.orgnih.gov Specifically, the OPR3 isozyme is the key enzyme involved in JA biosynthesis, as it can reduce the natural cis-(+) stereoisomer of OPDA. mdpi.comwikipedia.orgoup.com The product of this reduction is 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.gov Following this reduction, OPC-8:0 undergoes three successive rounds of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-JA, or jasmonic acid. nih.govfrontiersin.org While several OPR isozymes exist, genetic studies in Arabidopsis have confirmed that OPR3 is essential for JA biosynthesis and related physiological processes. wikipedia.orgoup.comnih.gov

Table 1. Key Enzymes in the Biosynthesis of Jasmonic Acid

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Lipase | DAD1, DGL, HIL1 | Chloroplast Membrane Lipids (e.g., MGDG) | α-Linolenic Acid | Chloroplast |

| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid | 13S-Hydroperoxyoctadecatrienoic Acid (13-HPOT) | Chloroplast |

| Allene Oxide Synthase | AOS | 13S-Hydroperoxyoctadecatrienoic Acid (13-HPOT) | 12,13(S)-Epoxyoctadecatrienoic Acid (12,13-EOT) | Chloroplast |

| Allene Oxide Cyclase | AOC | 12,13(S)-Epoxyoctadecatrienoic Acid (12,13-EOT) | 12-Oxophytodienoic Acid (OPDA) | Chloroplast |

| 12-Oxophytodienoate Reductase | OPR3 | 12-Oxophytodienoic Acid (OPDA) | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome |

β-Oxidation Cycles (Acyl-CoA Oxidase, Multifunctional Proteins, 3-Ketoacyl-CoA Thiolase)

The final stages of jasmonic acid (JA) biosynthesis occur within the peroxisomes and involve the shortening of the carboxylic acid side chain of its precursor, 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), through three successive cycles of β-oxidation. This metabolic cascade is catalyzed by three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).

Acyl-CoA Oxidase (ACX) is the enzyme that initiates the β-oxidation cycle. In the model plant Arabidopsis thaliana, the ACX gene family has five expressed members, with ACX1 and its close paralog, ACX5, playing the most significant roles in wound-induced JA synthesis. While mutants deficient in ACX1 alone show reduced JA accumulation upon wounding, a double mutant (acx1/5) exhibits a near-complete abolishment of this response, leading to compromised defense against chewing insects. Similarly, in tomato, the ACX1A isoform is responsible for the vast majority of wound-induced JA production.

Multifunctional Protein (MFP) possesses two distinct enzymatic activities required for the β-oxidation cycle: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. Genetic studies in Arabidopsis have shown that the aim1 mutant, which has a disruption in one of the two MFP genes, is impaired in the accumulation of JA following wounding.

3-Ketoacyl-CoA Thiolase (KAT) catalyzes the final reaction in each β-oxidation cycle, which involves the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. Among the five KAT genes identified in Arabidopsis, KAT2 (also known as PED1) is considered the most critical for JA biosynthesis. Transgenic plants with silenced KAT2 expression exhibit a significant reduction in wound-induced JA accumulation, highlighting the enzyme's essential role in the pathway.

| Enzyme | Abbreviation | Function in JA Biosynthesis | Key Research Findings |

|---|---|---|---|

| Acyl-CoA Oxidase | ACX | Catalyzes the first step of the β-oxidation of JA precursors. | In Arabidopsis, ACX1 and ACX5 are essential for wound-induced JA production. The acx1/5 double mutant has severely depleted JA levels and reduced insect resistance. |

| Multifunctional Protein | MFP | Provides enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. | The Arabidopsis aim1 mutant, with a defective MFP gene, shows impaired wound-induced JA accumulation. |

| 3-Ketoacyl-CoA Thiolase | KAT | Performs the final thiolytic cleavage in each β-oxidation cycle. | KAT2 is the primary isoform in Arabidopsis involved in JA synthesis; its silencing reduces wound-induced JA levels. |

Cytosolic Conjugation to Form (-)-Jasmonoyl-L-Isoleucine

Following its synthesis in the peroxisome, jasmonic acid (JA) is transported to the cytosol. In this compartment, it undergoes the final activation step: conjugation to an amino acid. This conjugation is the critical step that produces the biologically active hormone capable of initiating downstream signaling cascades.

The conjugation of jasmonic acid to the amino acid L-isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). JAR1 is a member of the GH3 family of adenylating enzymes. The enzyme displays a high degree of specificity for its substrates. Kinetic analyses have demonstrated that JAR1 has a significantly higher affinity for isoleucine than for other structurally similar amino acids. This substrate specificity ensures the primary production of jasmonoyl-L-isoleucine (JA-Ile) as the active hormone. In response to stimuli like mechanical wounding, the levels of both JAR1 transcript and the resulting JA-Ile conjugate increase dramatically. Studies using the jar1-1 mutant of Arabidopsis showed that JA-Ile accumulation after wounding was only about 10% of that observed in wild-type plants, confirming the central role of JAR1 in the synthesis of the active hormone.

| Amino Acid Substrate | Michaelis Constant (Km) | Reference |

|---|---|---|

| Isoleucine (Ile) | 0.03 mM | |

| Leucine (Leu) | 1.93 mM | |

| Valine (Val) | 2.49 mM |

The jasmonic acid molecule possesses two chiral centers, which results in four possible stereoisomers. However, the biosynthetic pathway is highly stereospecific. The β-oxidation process in the peroxisome exclusively produces the (3R,7S) stereoisomer, also known as (+)-7-iso-JA. It is this specific isomer that serves as the substrate for JAR1.

Subsequent research has definitively established that (+)-7-iso-jasmonoyl-L-isoleucine is the endogenous, biologically active form of the hormone. This precise stereoisomer, (+)-7-iso-JA-Ile, is the ligand that binds with high affinity to the COI1-JAZ co-receptor complex, the first step in initiating the downstream transcriptional changes associated with jasmonate signaling. The specific spatial arrangement of the side chains on the cyclopentanone (B42830) ring of the (+)-7-iso-JA moiety is essential for proper docking with the receptor and subsequent biological activity.

Regulation of Biosynthetic Pathway Enzymes

The production of (-)-jasmonoyl-L-isoleucine is a tightly regulated process, ensuring that the hormone is synthesized rapidly in response to specific developmental cues and environmental stresses, such as herbivory or pathogen attack. This control is exerted at multiple levels, including the transcriptional regulation of biosynthetic genes and post-translational modifications of key enzymes and regulatory proteins.

The genes encoding the enzymes for jasmonate biosynthesis are rapidly and coordinately induced at the site of stress, such as a wound. This transcriptional activation is governed by a network of transcription factors.

A central group of positive regulators includes the basic helix-loop-helix (bHLH) transcription factors MYC2, MYC3, and MYC4. These factors not only activate the expression of downstream JA-responsive defense genes but also create a positive feedback loop by directly binding to the promoters of several JA biosynthetic genes, thereby amplifying the hormonal signal.

Conversely, the jasmonate signal is also modulated by negative regulators. A set of related bHLH transcription factors, known as JASMONATE-ASSOCIATED MYC2-LIKE (JAM) proteins, including JAM1, JAM2, and JAM3, act to repress jasmonate responses. These JAMs function largely antagonistically to MYC2, and their absence leads to a higher accumulation of jasmonic acid after wounding, indicating their role in dampening the biosynthetic pathway.

| Transcription Factor | Family | Regulatory Role | Mechanism |

|---|---|---|---|

| MYC2, MYC3, MYC4 | bHLH | Positive | Activate expression of JA biosynthetic genes, creating a positive feedback loop. |

| JAM1, JAM2, JAM3 | bHLH | Negative | Repress JA responses, acting antagonistically to MYC2 to dampen the signal. |

In addition to transcriptional control, the jasmonate pathway is regulated by post-translational modifications (PTMs), which can rapidly alter the activity, stability, or localization of proteins. A primary example of post-translational control in the jasmonate pathway occurs at the level of signaling. The perception of JA-Ile by the SCF(COI1) complex triggers the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins via the 26S proteasome. This degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of biosynthetic genes and create the previously mentioned feedback loop.

Emerging evidence also points to other PTMs directly influencing the biosynthetic machinery. Phosphorylation events, mediated by protein kinases activated by early wound signals, are thought to stimulate the activity of biosynthetic enzymes, allowing for a more rapid hormonal response. For example, specific mitogen-activated protein kinases (MAPKs) are involved in regulating JA biosynthesis. This level of control allows for the swift and fine-tuned modulation of JA-Ile levels in response to immediate environmental threats.

Perception and Signal Transduction Mechanisms of Jasmonoyl L Isoleucine

The SCFCOI1-JAZ Co-receptor Complex

At the heart of jasmonate signaling lies the SCFCOI1-JAZ co-receptor complex. This multi-component machinery perceives the bioactive hormone JA-Ile, triggering a cascade of downstream events that ultimately lead to changes in gene expression. nih.govnih.govfrontiersin.org The formation of this complex is dependent on the presence of JA-Ile, which acts as a "molecular glue" to stabilize the interaction between its protein components. pnas.org In the absence of the hormone, the complex does not form, and the signaling pathway remains inactive. frontiersin.org

The core components of this receptor system are the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) and members of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors. researchgate.netnih.gov The interaction between COI1 and JAZ proteins is facilitated by JA-Ile, leading to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome. frontiersin.orgosti.gov This degradation relieves the repression of various transcription factors, allowing them to activate the expression of jasmonate-responsive genes. nih.govnih.gov

CORONATINE INSENSITIVE 1 (COI1) is an F-box protein that serves as the substrate-binding component of a Skp1/Cullin/F-box (SCF) type E3 ubiquitin ligase complex, termed SCFCOI1. nih.govnih.gov The structure of COI1 features an N-terminal F-box domain and a C-terminal domain composed of leucine-rich repeats (LRRs). researchgate.net The F-box domain is essential for the assembly of the SCF complex by interacting with Skp1, while the LRR domain forms a horseshoe-shaped structure that creates a pocket for ligand binding. researchgate.neth1.co

The function of COI1 is to recognize and bind to its substrates, the JAZ proteins, in a hormone-dependent manner. osti.govnih.gov Upon binding of JA-Ile, COI1 recruits a specific JAZ protein to the SCFCOI1 complex, which then catalyzes the attachment of ubiquitin molecules to the JAZ protein. nih.gov This polyubiquitination marks the JAZ protein for degradation by the 26S proteasome, a crucial step in activating jasmonate signaling. nih.govucsd.edu Structural studies have revealed that COI1 possesses a binding pocket that specifically accommodates the bioactive hormone JA-Ile. researchgate.netnih.gov

JASMONATE ZIM-DOMAIN (JAZ) proteins are key negative regulators of the jasmonate signaling pathway. nih.govnih.gov In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors that are responsible for activating jasmonate-responsive genes. frontiersin.orgscispace.com This repression ensures that the defense and developmental programs controlled by jasmonates are kept in an inactive state under normal growth conditions. frontiersin.org

Upon an increase in JA-Ile levels, triggered by stresses such as insect feeding or pathogen infection, JAZ proteins are targeted for degradation. frontiersin.org The hormone-mediated interaction with COI1 leads to their ubiquitination and removal, thereby liberating the transcription factors they were repressing. osti.govscispace.com These freed transcription factors can then initiate the transcription of a wide range of genes involved in plant defense and development. nih.govnih.gov

The JAZ protein family in the model plant Arabidopsis thaliana consists of 12 members. frontiersin.orgpnas.org This diversity allows for a complex and fine-tuned regulation of jasmonate responses. Phylogenetic analyses have grouped these proteins into different clades, suggesting both redundant and specific functions among family members. frontiersin.orgmdpi.com While some JAZ proteins may have overlapping roles in repressing certain transcription factors, others exhibit unique expression patterns and interaction partners, contributing to the specificity of the jasmonate signal. nih.govucsd.edu

| JAZ Family Member | Key Research Findings |

|---|---|

| JAZ1 | Acts as a repressor of jasmonate-responsive genes and its degradation is dependent on SCFCOI1 and the 26S proteasome. researchgate.netrepec.org |

| JAZ2 | Mutants lacking JAZ2 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu |

| JAZ3 | The C-terminal region containing the Jas motif is necessary for hormone-induced interaction with COI1. nih.gov |

| JAZ5 | Mutants lacking JAZ5 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu Can recruit the co-repressor TOPLESS (TPL). oup.com |

| JAZ7 | Mutants lacking JAZ7 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu Can recruit the co-repressor TOPLESS (TPL). oup.com |

| JAZ8 | Can recruit the co-repressor TOPLESS (TPL). oup.com |

| JAZ9 | Mutants lacking JAZ9 do not show obvious jasmonate-related phenotypes, suggesting functional redundancy. ucsd.edu |

JAZ proteins are characterized by two highly conserved domains: the ZIM domain and the Jas domain. oup.comfrontiersin.org The ZIM domain, located in the central part of the protein, contains a conserved TIFY motif (TIF[F/Y]XG). frontiersin.org This domain is crucial for homo- and heterodimerization among JAZ family members. frontiersin.org The ZIM domain also mediates interactions with the transcriptional co-repressor NINJA (Novel Interactor of JAZ), which in turn recruits TOPLESS (TPL) to repress gene expression. oup.com

The C-terminal Jas domain is essential for the interaction with COI1 in a JA-Ile-dependent manner. nih.govnih.gov This domain contains a conserved degron sequence that is recognized by COI1. frontiersin.org The Jas domain is also involved in interactions with various transcription factors, such as MYC2, effectively blocking their ability to activate gene transcription. ucsd.edumdpi.com

| Domain | Conserved Motif | Primary Function in Protein-Protein Interactions |

|---|---|---|

| ZIM Domain | TIF[F/Y]XG | Mediates homo- and heterodimerization between JAZ proteins and interaction with the NINJA-TPL co-repressor complex. frontiersin.orgoup.com |

| Jas Domain | SLX2FX2KRX2RX5PY | Facilitates hormone-dependent binding to COI1 and interacts with and represses transcription factors like MYC2. pnas.orgoup.commdpi.com |

Recent structural and pharmacological studies have identified inositol (B14025) pentakisphosphate (InsP5) as a critical third component of the jasmonate co-receptor complex. researchgate.netnih.govh1.co InsP5 interacts with both COI1 and the JAZ protein, adjacent to the hormone-binding pocket. researchgate.netnih.gov This interaction is essential for high-affinity hormone binding and the subsequent activation of the receptor complex. researchgate.net

The presence of InsP5 significantly enhances the formation of a functional co-receptor complex. h1.co It acts as a cofactor that potentiates the jasmonate co-receptor, highlighting a novel layer of regulation in jasmonate perception. researchgate.neth1.co Computational studies suggest that the binding of InsP5 stabilizes the conformation of COI1, thereby promoting the binding of both JA-Ile and the JAZ protein. frontiersin.org

The binding of (-)-jasmonoyl-L-isoleucine to the COI1-JAZ co-receptor is a highly specific and dynamic process. The hormone fits into a pocket on the surface of COI1. h1.co High-affinity binding requires a bipartite degron sequence within the JAZ protein, consisting of a conserved α-helix for docking onto COI1 and a loop region that traps the hormone within its binding pocket. researchgate.netnih.gov

JA-Ile acts as a molecular glue, promoting the physical interaction between COI1 and JAZ proteins. researchgate.netrepec.org This interaction is highly specific to the biologically active form of jasmonate, JA-Ile. researchgate.netrepec.org The formation of the ternary COI1-JA-Ile-JAZ complex is the critical event that initiates the downstream signaling cascade, leading to the ubiquitination and degradation of the JAZ repressor and the activation of jasmonate-responsive genes. frontiersin.orgnih.gov

Role of JASMONATE ZIM-DOMAIN (JAZ) Proteins as Transcriptional Repressors

Ubiquitination and Proteasomal Degradation of JAZ Proteins

The perception of (-)-jasmonoyl-L-isoleucine (JA-Ile) initiates a signaling cascade that is centrally regulated by the degradation of Jasmonate ZIM-domain (JAZ) proteins. In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors. The presence of the hormone triggers the removal of these repressors, a critical step for activating downstream gene expression. This process is mediated by the ubiquitin-proteasome system, a major pathway for controlled protein degradation in eukaryotes.

The key E3 ubiquitin ligase in this pathway is the SCFCOI1 complex, which consists of Skp1, Cullin1, and an F-box protein. apsnet.orgnih.gov The F-box protein, CORONATINE INSENSITIVE 1 (COI1), functions as the specific receptor for JA-Ile. apsnet.orgoup.com The binding of JA-Ile to COI1 enhances the interaction between COI1 and the Jas domain of JAZ proteins, forming a COI1-JA-Ile-JAZ co-receptor complex. oup.comfrontiersin.org This event marks the JAZ protein for ubiquitination, where multiple ubiquitin molecules are covalently attached, signaling its destruction by the 26S proteasome. frontiersin.orgnih.gov

Mechanism of 26S Proteasome-Mediated Degradation

The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading proteins tagged with polyubiquitin (B1169507) chains, particularly those linked via the lysine (B10760008) 48 (K48) residue of ubiquitin. nih.govfrontiersin.org This sophisticated molecular machine ensures the selective removal of targeted proteins, thereby regulating a multitude of cellular processes. The proteasome is composed of two main subcomplexes: the 20S core particle (CP) and the 19S regulatory particle (RP). nih.govnih.gov

The 20S core particle is a barrel-shaped structure that houses the proteolytic active sites in its interior, preventing indiscriminate protein degradation. nih.gov It possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing-like. nih.gov The 19S regulatory particle caps (B75204) the ends of the 20S barrel and is responsible for recognizing, deubiquitinating, unfolding, and translocating the ubiquitinated substrate into the core particle for degradation. nih.govsemanticscholar.org

Once a JAZ protein is polyubiquitinated by the SCFCOI1 complex, it is recognized by the 19S regulatory particle of the proteasome. The JAZ protein is then unfolded and threaded into the catalytic chamber of the 20S core particle, where it is broken down into small peptides. This targeted degradation is an irreversible step that effectively removes the JAZ repressor from the signaling pathway. oup.comnih.gov

Consequences of JAZ Degradation on Downstream Signaling

The degradation of JAZ proteins is the pivotal event that unleashes the transcriptional activity of numerous factors previously held in check. The most immediate and well-characterized consequence is the de-repression of MYC transcription factors, particularly MYC2, MYC3, and MYC4. oup.comfrontiersin.orgnih.gov In the repressed state, JAZ proteins not only bind to MYCs but also recruit co-repressors like TOPLESS (TPL) and NOVEL INTERACTOR OF JAZ (NINJA), which further inhibit gene expression through histone deacetylation. nih.govroyalsocietypublishing.org

Upon JAZ degradation, these transcription factors are liberated to activate the expression of a wide array of early JA-responsive genes. oup.com This initiates a massive transcriptional reprogramming, leading to the synthesis of proteins involved in plant defense, such as vegetative storage proteins and enzymes for the production of secondary metabolites, as well as regulators of developmental processes. oup.comfrontiersin.org The removal of JAZ repressors thus acts as a molecular switch, converting the hormonal signal into a rapid and robust physiological response. frontiersin.org

Activation of Transcription Factors

Following the degradation of JAZ repressors, a cascade of transcriptional activation is initiated. This is primarily driven by basic helix-loop-helix (bHLH) transcription factors, which are master regulators of the jasmonate signaling pathway. royalsocietypublishing.org The release of these factors allows them to bind to specific DNA sequences in the promoters of target genes and orchestrate a complex gene expression program.

Role of MYC Transcription Factors (MYC2, MYC3, MYC4) in Regulating JA-Responsive Genes

MYC2, MYC3, and MYC4 are paralogous bHLH transcription factors that function as primary regulators of JA signaling. royalsocietypublishing.orgcoventry.ac.uk They exhibit both redundant and specific functions in controlling gene expression. These factors recognize and bind to G-box (CACGTG) and related motifs present in the promoters of thousands of JA-responsive genes. frontiersin.org

Research has shown that MYC2, MYC3, and MYC4 collectively regulate the expression of hundreds of genes, with a significant impact on the most strongly induced transcripts. lu.senih.gov They function by forming homo- or heterodimers and initiating a hierarchical transcriptional network. oup.com For instance, they can directly activate the expression of secondary transcription factors, such as bHLH19 and ERF109, which in turn regulate their own sets of target genes, amplifying the initial signal. lu.senih.gov This network controls diverse physiological processes, including defense against necrotrophic pathogens and insects, wound healing, and developmental adjustments. royalsocietypublishing.orgfrontiersin.org Studies using single, double, and triple knockout mutants have demonstrated that these three MYC factors function redundantly in regulating temporal defense responses. royalsocietypublishing.orgcoventry.ac.uk

| Process/Gene Category | Description | Key Transcription Factors | References |

|---|---|---|---|

| Defense against Herbivores | Activation of genes for producing defense proteins (e.g., VSP) and secondary metabolites (e.g., glucosinolates, terpenoids). | MYC2, MYC3, MYC4 | oup.comfrontiersin.org |

| Response to Necrotrophic Pathogens | Regulation of immune responses, often in coordination with the circadian clock. | MYC2, MYC3, MYC4 | royalsocietypublishing.org |

| Wound Response | Induction of genes involved in healing and defense following mechanical damage. | MYC2 | frontiersin.org |

| Transcriptional Cascade | Activation of secondary transcription factor genes (e.g., ERF109, bHLH19) to create a hierarchical regulatory network. | MYC2, MYC3, MYC4 | lu.senih.gov |

| JA Biosynthesis Feedback | Positive feedback loop by activating JA-biosynthesis genes to amplify the jasmonate signal. | MYC2, MYC3, MYC4 | lu.senih.gov |

Interaction with the Mediator Complex (MED25)

For transcription factors like MYC2 to efficiently activate gene expression, they often require the assistance of co-activator complexes that bridge the interaction with the general transcription machinery, including RNA polymerase II. The Mediator complex serves this crucial function. MED25 (also known as PFT1) is a specific subunit of the Mediator's tail module that acts as a primary point of contact for MYC transcription factors. nih.govfrontiersin.orgresearchgate.net

In the absence of JA-Ile, JAZ proteins compete with MED25 for binding to MYC2. royalsocietypublishing.orgpnas.org Following hormone perception and JAZ degradation, the interaction between MYC2 and MED25 is enhanced. pnas.org MED25 physically associates with MYC2 at the promoter regions of target genes in a JA-dependent manner. nih.govresearchgate.net This interaction is critical for recruiting RNA polymerase II and other components of the transcription machinery to the gene promoter, thereby facilitating the initiation of transcription. nih.govpnas.org MED25 is thus a key co-activator that links the perception of the JA-Ile signal to the transcriptional output. nih.govpnas.org

Nuclear Transport and Subcellular Localization of (-)-Jasmonoyl-L-Isoleucine and Signaling Components

The spatial organization of the jasmonate signaling pathway within the cell is critical for its function. The biosynthesis of jasmonic acid begins in the chloroplast and continues in the peroxisome. researchgate.netmdpi.com However, the core signaling events, from hormone perception to transcriptional regulation, are concentrated within the nucleus. nih.gov

The biologically active hormone, JA-Ile, must be transported into the nucleus to be perceived by its receptor. nih.gov This transport is facilitated by specific transporters. The ATP-binding cassette (ABC) transporter AtJAT1/AtABCG16 has been identified as a key player in this process. It exhibits a dual localization in both the plasma membrane and the nuclear envelope. nih.govnih.gov At the nuclear envelope, AtJAT1 mediates the influx of JA-Ile into the nucleus, where the signaling machinery resides. nih.gov

Consistent with a nuclear-based signaling model, the core components of the JA-Ile co-receptor, COI1 and JAZ proteins, are localized in the nucleus. frontiersin.orgnih.gov Their nuclear localization is a prerequisite for the hormone-dependent interaction that leads to JAZ degradation. Following their release, the activated MYC transcription factors are also located in the nucleus, where they can access the DNA and regulate gene expression. frontiersin.org The strict compartmentalization of the signaling components ensures that the response to JA-Ile is tightly controlled and executed in the appropriate cellular location.

| Component | Type of Molecule | Primary Subcellular Location | Function | References |

|---|---|---|---|---|

| (-)-jasmonoyl-L-isoleucine (JA-Ile) | Hormone | Nucleus (for signaling) | Binds to COI1 to promote JAZ degradation. | nih.govnih.gov |

| AtJAT1/AtABCG16 | Transporter | Nuclear Envelope, Plasma Membrane | Mediates import of JA-Ile into the nucleus. | nih.govnih.gov |

| COI1 | F-box Protein / Receptor | Nucleus | Forms SCFCOI1 E3 ligase; perceives JA-Ile. | nih.gov |

| JAZ Proteins | Repressor Proteins | Nucleus | Repress transcription factors like MYC2. | frontiersin.orgnih.gov |

| MYC2, MYC3, MYC4 | Transcription Factors | Nucleus | Activate JA-responsive genes. | frontiersin.org |

| MED25 | Mediator Subunit / Co-activator | Nucleus | Links MYC factors to RNA polymerase II machinery. | nih.govresearchgate.net |

Identification and Function of JA/JA-Ile Transporters (e.g., JAT1, AtJAT3/AtABCG6, AtJAT4/AtABCG20)

The subcellular and intercellular movement of jasmonic acid (JA) and its biologically active conjugate, (-)-jasmonoyl-L-isoleucine (JA-Ile), is critical for the precise regulation of signaling. This transport is facilitated by specific proteins, particularly members of the ATP-binding cassette (ABC) transporter family. nih.govfrontiersin.org A key transporter identified in Arabidopsis thaliana is JASMONATE TRANSPORTER 1 (JAT1), also known as AtABCG16. nih.govnih.gov JAT1 exhibits a unique dual localization at both the plasma membrane and the nuclear envelope. nih.govfrontiersin.orgnih.gov At the nuclear envelope, JAT1 mediates the influx of JA-Ile from the cytosol into the nucleus, which is the site of JA-Ile perception and signal initiation. frontiersin.orgnih.gov Conversely, at the plasma membrane, JAT1 functions to export JA out of the cell into the apoplast. frontiersin.orgnih.gov This dual function allows JAT1 to rapidly modulate the concentration of JA-Ile in the nucleus to orchestrate signaling while also influencing the distribution of JA for potential cell-to-cell communication. frontiersin.orgnih.gov

Loss-of-function mutants of jat1 show reduced expression of JA-responsive genes and compromised resistance to necrotrophic fungal pathogens, highlighting the transporter's essential role in mounting effective defense responses. nih.gov By controlling the distribution of JA and JA-Ile, JAT1 integrates and coordinates JA biosynthesis, metabolism, and signaling. nih.gov

In addition to intracellular transport, long-distance, cell-to-cell transport of jasmonates is crucial for systemic wound responses. Two other plasma membrane-localized ABC transporters, AtJAT3 (AtABCG6) and AtJAT4 (AtABCG20), have been identified as high-affinity JA importers. nih.govresearchgate.net These transporters are primarily expressed in the phloem and are vital for the long-distance transmission of wound-induced JA signals from damaged to distal, undamaged leaves. nih.govnih.gov AtJAT3 and AtJAT4 are believed to work synergistically to load locally produced JA into phloem cells, driving the de novo synthesis of JA in successive cells along the transport route. nih.gov This action facilitates a self-propagating wave of JA signaling, which is essential for establishing systemic acquired resistance. nih.gov

Another transporter, GTR1, has also been implicated in the translocation of both JA and JA-Ile in response to wounding. tandfonline.comtandfonline.com GTR1 is expressed in and around leaf veins and appears to contribute to the correct positioning of jasmonates in undamaged leaves to attenuate an excessive wound response. tandfonline.comtandfonline.com

Table 1: Key JA/JA-Ile Transporters in Arabidopsis thaliana

| Transporter Name | Alternative Name(s) | Subcellular Localization | Primary Function |

| JAT1 | AtABCG16 | Plasma Membrane & Nuclear Envelope | Mediates JA efflux from the cell and JA-Ile influx into the nucleus. nih.govfrontiersin.orgnih.gov |

| AtJAT3 | AtABCG6 | Plasma Membrane | Functions as a JA importer, involved in long-distance, cell-to-cell transport of JA in the phloem. nih.govnih.gov |

| AtJAT4 | AtABCG20 | Plasma Membrane | Functions as a JA importer, works with AtJAT3 in the long-distance transmission of wound signals. nih.govnih.gov |

| GTR1 | N/A | Leaf Veins | Contributes to the translocation of JA and JA-Ile in response to wounding. tandfonline.comtandfonline.com |

Feedback Mechanisms and Signal Termination

To prevent excessive or prolonged defense activation, which can be detrimental to plant growth, the (-)-jasmonoyl-L-isoleucine signaling pathway is tightly regulated by sophisticated feedback and termination mechanisms. mdpi.com These processes ensure that the response is transient and proportionate to the initial stimulus.

Negative Feedback Loops in (-)-Jasmonoyl-L-Isoleucine Signaling

A primary negative feedback mechanism in the jasmonate pathway involves the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins themselves. The perception of JA-Ile by the COI1 receptor leads to the degradation of JAZ proteins, releasing transcription factors like MYC2 to activate downstream gene expression. researchgate.net Crucially, the genes encoding the JAZ repressors are themselves rapidly induced by JA signaling. nih.gov This leads to the quick replenishment of JAZ proteins, which then bind to and repress MYC2 and other transcription factors, thereby dampening the signaling output. nih.gov

The master transcription factor MYC2 plays a central role in another layer of negative feedback. In addition to activating defense genes, MYC2 directly activates the transcription of a small group of basic helix-loop-helix (bHLH) proteins known as MYC2-TARGETED BHLHs (MTBs). nih.govoup.com These MTB proteins function as negative regulators of JA signaling. oup.com They act antagonistically to MYC2 by competing for binding to the promoters of target genes and by impairing the formation of the MYC2-MED25 transcriptional activation complex. nih.govoup.com This creates a delayed autoregulatory negative feedback circuit where the primary activator, MYC2, also initiates its own repression, ensuring a timely termination of the signal. mdpi.comnih.govoup.com

Desensitization and Termination of the Jasmonate Signal

Termination of the jasmonate signal is achieved through several distinct mechanisms that either deactivate the hormonal signal itself or desensitize the signaling machinery.

Metabolic Deactivation: The bioactive hormone JA-Ile is efficiently converted into inactive or less active forms through metabolic processes. nih.gov Two major catabolic pathways have been identified. The first involves ω-oxidation, where cytochrome P450 monooxygenases of the CYP94 family (e.g., CYP94B3 and CYP94C1) sequentially hydroxylate and then carboxylate JA-Ile to form 12-OH-JA-Ile and 12-COOH-JA-Ile, respectively. mdpi.com The second pathway involves the deconjugation of JA-Ile back to JA by amidohydrolases such as IAR3 and ILL6. mdpi.comnih.gov These catabolic pathways are critical for reducing the active hormone pool and attenuating the signal. frontiersin.org

Alternative Splicing of JAZ Transcripts: Plants can desensitize JA signaling by generating dominant-negative forms of JAZ repressors through alternative splicing. nih.gov A well-studied example is JAZ10, which produces a splice variant, JAZ10.4, that lacks the C-terminal Jas motif required for its degradation via the COI1-dependent pathway. nih.govnih.gov This stable JAZ10.4 variant can still bind to and repress MYC2, effectively uncoupling the repressor from the hormone-induced degradation machinery and creating a persistent state of repression that attenuates JA responses. nih.gov

Non-canonical JAZ Repressors: The JAZ protein family includes non-canonical members, such as JAZ8 and JAZ13 in Arabidopsis, which are less sensitive to hormone-induced degradation. nih.gov These proteins act as stable repressors that contribute to the desensitization of the signaling pathway, providing another mechanism to terminate the jasmonate response. nih.gov

Table 2: Mechanisms of Jasmonate Signal Termination and Desensitization

| Mechanism | Key Components | Mode of Action | Effect on Signaling |

| Metabolic Deactivation | CYP94 Oxidases (B3, C1), Amidohydrolases (IAR3, ILL6) | Oxidation or deconjugation of JA-Ile into inactive forms. mdpi.comnih.gov | Terminates signal by removing the active hormone. |

| JAZ Gene Feedback | JAZ Proteins, MYC2 | JA-induced expression of JAZ genes leads to replenishment of JAZ repressors, which inhibit MYC2. nih.gov | Attenuates signal output. |

| MYC2-MTB Feedback Loop | MYC2, MTB Proteins | MYC2 activates its own repressors (MTBs), which then compete with and inhibit MYC2 activity. nih.govoup.com | Creates a delayed negative feedback to terminate the response. |

| Alternative Splicing | JAZ10.4 | Production of a stable JAZ splice variant that lacks the degradation motif but can still repress MYC2. nih.govnih.gov | Desensitizes the pathway to JA-Ile. |

| Non-canonical Repressors | JAZ8, JAZ13 | These JAZ proteins are inherently more stable and less susceptible to JA-Ile-induced degradation. nih.gov | Provides a persistent level of repression. |

Catabolism and Deactivation Pathways of Jasmonoyl L Isoleucine

Oxidative Deactivation via Cytochrome P450 Enzymes (CYP94 Family)

A primary route for JA-Ile turnover is a ω-oxidation pathway catalyzed by members of the CYP94 family of cytochrome P450 monooxygenases. nih.govfrontiersin.org This oxidative pathway involves sequential modifications to the pentenyl side chain of the jasmonate molecule, which ultimately leads to the inactivation of the hormone. nih.govresearchgate.net In Arabidopsis thaliana, three key enzymes from this family—CYP94B1, CYP94B3, and CYP94C1—have been identified as central to this process. nih.goveventrebels.com These enzymes are localized to the endoplasmic reticulum and are typically induced by wounding and other stresses that trigger jasmonate signaling, forming a negative feedback loop. nih.gov

The initial step in the oxidative deactivation of JA-Ile is its hydroxylation at the C-12 position to form 12-hydroxy-JA-Ile (12-OH-JA-Ile). nih.govresearchgate.net This reaction is predominantly catalyzed by CYP94B3, which has been identified as the main enzyme responsible for JA-Ile 12-hydroxylase activity in wounded leaves. frontiersin.orgfrontiersin.org CYP94B1 also contributes to this hydroxylation step, acting in concert with CYP94B3. nih.gov Studies on recombinant enzymes have confirmed that both CYP94B1 and CYP94B3 preferentially catalyze this mono-oxygenation reaction. semanticscholar.org While 12-OH-JA-Ile is considered a catabolic product, some research suggests it retains a degree of bioactivity, though it is less effective than JA-Ile at promoting the interaction between the COI1 receptor and JAZ repressor proteins. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in JA-Ile Hydroxylation

| Enzyme | Primary Function | Substrate | Product |

| CYP94B3 | Major enzyme for JA-Ile turnover via hydroxylation | JA-Ile | 12-OH-JA-Ile |

| CYP94B1 | Contributes to the 12-hydroxylation of JA-Ile | JA-Ile | 12-OH-JA-Ile |

Following hydroxylation, 12-OH-JA-Ile is further oxidized to 12-carboxy-JA-Ile (12-COOH-JA-Ile). nih.gov This second oxidation step is primarily catalyzed by the enzyme CYP94C1. frontiersin.orgnih.gov Recombinant CYP94C1 has been shown to efficiently convert 12-OH-JA-Ile to 12-COOH-JA-Ile. nih.gov This dicarboxy derivative is considered a fully inactive form of the hormone, as it fails to promote the assembly of the JA-Ile co-receptor complex. nih.gov The sequential action of CYP94B3 and CYP94C1 establishes a major catabolic route that converts the active hormone into an inactive product, effectively terminating the signal. nih.gov

Amido-Hydrolase-Mediated Cleavage

In addition to the oxidative pathway, a second major mechanism for JA-Ile inactivation involves the hydrolytic cleavage of the amide bond that links jasmonic acid to the amino acid isoleucine. semanticscholar.orgnih.gov This reaction is catalyzed by a specific group of amido hydrolases, which effectively reverses the final activation step of JA-Ile biosynthesis. nih.gov This cleavage releases free jasmonic acid (JA) and isoleucine, providing a direct route to deactivate the hormonal signal. nih.govnih.gov

Table 2: Amido Hydrolases in JA-Ile Cleavage

| Enzyme | Primary Function | Substrates | Products |

| IAR3 | Hydrolytic cleavage of the JA-Ile amide bond | JA-Ile, 12-OH-JA-Ile | JA + Ile, 12-OH-JA + Ile |

| ILL6 | Hydrolytic cleavage of the JA-Ile amide bond | JA-Ile, 12-OH-JA-Ile | JA + Ile, 12-OH-JA + Ile |

Impact of Impaired Catabolism on Jasmonate Homeostasis and Defense Responses

The impairment of JA-Ile catabolic pathways has significant consequences for jasmonate homeostasis and plant defense. nih.gov Genetic mutations that disrupt the function of CYP94 or amido hydrolase enzymes lead to an over-accumulation of JA-Ile, particularly after stress induction like wounding or herbivore attack. nih.govnih.gov For instance, cyp94b3 mutants show elevated levels of JA-Ile and a prolonged defense gene expression profile following mechanical wounding. nih.gov

However, the relationship between elevated JA-Ile levels and enhanced defense is not always straightforward. nih.govresearchgate.net While a lack of catabolism leads to the buildup of the active hormone, it can also trigger a simultaneous hyper-induction of genes encoding negative regulators, such as JAZ proteins. eventrebels.comresearchgate.net This can create a desensitizing effect, where despite having extreme levels of JA-Ile, the plant's resistance to certain pathogens or insects is not proportionally increased and may even be similar to wild-type plants. nih.govresearchgate.net Studies on mutants deficient in both pathways (e.g., quintuple mutants lacking CYP94s and amido hydrolases) show that the impact of impaired catabolism is specific to the type of stress. nih.gov For example, the two pathways contribute additively to JA-Ile removal after wounding, but their roles and impacts on defense differ in response to fungal infection versus insect attack. nih.gov This highlights the complexity of jasmonate signaling, where the precise regulation of the hormone's concentration through catabolism is critical for mounting an appropriate, context-specific defense response. eventrebels.com

Roles of Jasmonoyl L Isoleucine in Plant Responses to Environmental Cues

Regulation of Biotic Stress Responses

(-)-Jasmonoyl-L-isoleucine (JA-Ile) is a critical signaling molecule that orchestrates plant defense responses against a wide array of biotic threats, including herbivorous insects and various microbial pathogens. nih.gov Upon detection of tissue damage or pathogen-associated molecular patterns, plants rapidly synthesize JA-Ile, which then acts as the active hormone triggering a complex signaling cascade. nih.gov This cascade involves the perception of JA-Ile by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which is part of the SCF-COI1 E3 ubiquitin ligase complex. oup.comaustinpublishinggroup.com The binding of JA-Ile to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. nih.govmdpi.com The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of a multitude of defense-related genes. oup.commdpi.com This signaling pathway is a central component of the plant's induced immunity, enabling it to mount a robust defense against attackers. nih.govnih.gov

Defense Against Herbivores (e.g., Insect Feeding)

JA-Ile is instrumental in inducing direct chemical defenses that deter feeding and negatively impact herbivore growth and development. nih.gov Upon activation of the JA-Ile signaling pathway, plants upregulate the biosynthesis of a diverse arsenal (B13267) of defensive compounds. nih.gov These include anti-nutritional proteins and a wide range of secondary metabolites.

Anti-nutritional Proteins: Jasmonates are known to induce the production of proteins that interfere with insect digestion and nutrient absorption. A classic example is the induction of proteinase inhibitors (PIs), which block the activity of digestive enzymes in the insect's gut, leading to reduced growth.

Secondary Metabolites: The degradation of JAZ repressors, triggered by JA-Ile, allows for the activation of genes involved in the synthesis of toxic or repellent secondary metabolites. frontiersin.orgnih.gov In Nicotiana attenuata, silencing a gene involved in JA-Ile hydrolysis (NaJIH1) led to increased JA-Ile levels and higher accumulation of JA-Ile-dependent defense metabolites. nih.gov This resulted in significantly reduced mass gain for both specialist (Manduca sexta) and generalist (Spodoptera littoralis) herbivores feeding on these plants. nih.gov In Arabidopsis, the JA-Ile pathway promotes the synthesis of glucosinolates, a class of secondary metabolites that are toxic to generalist herbivores. mdpi.com

| Compound Class | Specific Compound(s) | Plant Species | Effect on Herbivore |

|---|---|---|---|

| Alkaloids | Nicotine | Nicotiana attenuata | Neurotoxin, feeding deterrent |

| Glucosinolates | Indolic and Aliphatic Glucosinolates | Arabidopsis thaliana | Toxin, feeding deterrent to generalists |

| Proteinase Inhibitors | Trypsin Proteinase Inhibitors (TPIs) | Solanum lycopersicum (Tomato), Nicotiana attenuata | Inhibits digestion, reduces growth |

| Terpenoids | Diterpene glycosides | Nicotiana attenuata | Anti-feedant |

The plant's response to herbivory involves extensive reprogramming of its metabolism, and JA-Ile is a key regulator of these changes. frontiersin.org The accumulation of JA-Ile triggers widespread shifts in the soluble metabolome, leading to the production of compounds involved in defense and the reallocation of resources from growth to defense. researchgate.net

Research on JA-Ile-deficient Nicotiana attenuata plants (irJAR4xirJAR6) revealed the specific role of this hormone in shaping the plant's chemical profile after herbivore attack. frontiersin.org When compared to wild-type plants and plants deficient in all jasmonates (asLOX3), the JA-Ile-deficient plants showed a distinct metabolic profile. frontiersin.orguni-heidelberg.de These plants required JA-Ile to elicit a specific subset of the jasmonate-regulated, herbivore-induced secondary metabolites. frontiersin.org The study found a significant overlap (around 60%) in differentially regulated metabolites between JA-Ile deficient plants and either fully jasmonate-deficient or jasmonate-perception-deficient plants, highlighting the central but not exclusive role of JA-Ile. frontiersin.orguni-heidelberg.de This demonstrates that JA-Ile specifically controls a portion of the metabolic changes that constitute the plant's induced resistance to herbivores. frontiersin.org

Plants attacked by herbivores often release a blend of volatile organic compounds (VOCs) that can serve as indirect defenses by attracting predators and parasitoids of the herbivores. nih.gov The emission of these volatiles is largely regulated by the jasmonate pathway, but the specific role of JA-Ile can vary depending on the plant species and the specific volatile compound. frontiersin.orgnih.gov

JA-Ile-dependent Emission: In many cases, the JA-Ile signaling pathway is required for the production and release of herbivore-induced plant volatiles (HIPVs). nih.gov For instance, in wild tobacco (Nicotiana attenuata), the production of the floral volatile benzylacetone (B32356) requires JA-Ile perception through COI1. nih.gov

JA-Ile-independent Emission: Interestingly, research has shown that not all jasmonate-regulated volatile emissions are strictly dependent on JA-Ile. frontiersin.org Studies in Nicotiana attenuata have found few to no differences in the emission of herbivore-induced volatiles between wild-type and JA-Ile-deficient plants, suggesting that other jasmonates may regulate this response. frontiersin.orguni-heidelberg.de In one study, jasmonic acid (JA) itself was found to be a more potent elicitor of the volatile (E)-α-bergamotene than JA-Ile was. frontiersin.orgfrontiersin.orguni-heidelberg.de This points to a nuanced regulatory system where different jasmonate derivatives may have specialized roles, allowing for a flexible and fine-tuned defense response. frontiersin.orgfrontiersin.org

| Volatile Compound | Regulatory Molecule | Plant Species | Notes |

|---|---|---|---|

| Benzylacetone | JA-Ile | Nicotiana attenuata | Emission is dependent on JA-Ile perception via COI1. nih.gov |

| (E)-α-bergamotene | JA | Nicotiana attenuata | JA is a more potent elicitor than JA-Ile for this specific volatile. frontiersin.orguni-heidelberg.de |

| Green Leaf Volatiles (GLVs) | Jasmonate Pathway | General | Initial burst of emission upon wounding is part of the early jasmonate response. nih.gov |

| Indole, β-caryophyllene | Jasmonate Pathway | Zea mays (Corn) | Herbivory triggers JA accumulation, which in turn induces the emission of these VOCs. pnas.org |

Defense Against Pathogens (e.g., Necrotrophic Fungi, Oomycetes, Bacteria)

The JA-Ile signaling pathway is a cornerstone of plant immunity against a broad range of pathogens, particularly those with a necrotrophic lifestyle that kill host cells to obtain nutrients. scirp.orgscirp.org Resistance against necrotrophic fungi, oomycetes, and certain bacteria is highly dependent on an intact JA-Ile signaling cascade. nih.govscirp.orgmdpi.com

Necrotrophic Fungi: Numerous studies have demonstrated that susceptibility to necrotrophic fungi like Botrytis cinerea and Alternaria brassicicola is significantly increased in plants with mutations in the JA-Ile pathway, such as the coi1 (receptor) and jar1 (biosynthesis) mutants. mdpi.comfrontiersin.org Upon infection, plants accumulate JA-Ile, which activates defense gene expression. nih.govencyclopedia.pub For example, applying isoleucine to Arabidopsis plants enhanced their resistance to B. cinerea by boosting the endogenous levels of JA-Ile, a defense that was absent in jar1 and coi1 mutants. frontiersin.org

Oomycetes: The JA-Ile pathway is also crucial for defense against pathogenic oomycetes, such as Pythium species, which cause root rot. nih.gov Field trials with tomato mutants lacking the JA-Ile receptor (jai1) showed 100% mortality from Pythium root rot, demonstrating the essential role of this signaling pathway in protecting against these soil-borne pathogens. nih.gov

Bacteria: While the salicylic (B10762653) acid (SA) pathway is traditionally associated with defense against biotrophic bacteria, the JA-Ile pathway also plays a significant role, often in an antagonistic but sometimes cooperative manner. riken.jp Some bacterial pathogens, like Pseudomonas syringae, produce a phytotoxin called coronatine, which is a structural mimic of JA-Ile. scirp.org Coronatine hijacks the plant's JA-Ile signaling pathway to suppress SA-mediated defenses, thereby promoting bacterial growth. scirp.orgriken.jp This highlights the central role of JA-Ile signaling in the complex interplay between plant and pathogen.

A key output of the JA-Ile signaling pathway is the activation of genes encoding defense-related proteins, including many classified as Pathogen-Related (PR) proteins. nih.govencyclopedia.pub The perception of JA-Ile by the SCF-COI1 complex and the subsequent degradation of JAZ repressors is the critical step that unleashes the transcription of these genes. mdpi.com

This signaling cascade leads to the expression of various defense genes. For instance, in Arabidopsis, JA-Ile signaling, in cooperation with the hormone ethylene (B1197577) (ET), strongly induces the expression of PLANT DEFENSIN 1.2 (PDF1.2), a marker gene for JA/ET-mediated defense against necrotrophs. scirp.orgnih.gov Plant defensins are a class of small, cysteine-rich antimicrobial peptides that are considered PR proteins (PR-12 family). Other induced defense genes include those encoding thionins and various enzymes involved in producing antimicrobial secondary metabolites. encyclopedia.pub The activation of these genes provides the plant with the biochemical tools necessary to combat the invading pathogen. scirp.org

| Gene/Protein Name | Protein Class | Plant Species | Role in Defense |

|---|---|---|---|

| PDF1.2 | Plant Defensin (PR-12 family) | Arabidopsis thaliana | Antifungal activity against necrotrophic fungi. mdpi.com |

| VSP2 | Vegetative Storage Protein | Arabidopsis thaliana | Anti-insect and potential antimicrobial activity. uniprot.org |

| THI2.1 | Thionin (PR-13 family) | Arabidopsis thaliana | Antimicrobial activity. encyclopedia.pub |

| ORA59 | Transcription Factor | Arabidopsis thaliana | Activates the expression of downstream defense genes like PDF1.2. mdpi.com |

| b-CHI | Basic Chitinase (PR-3 family) | Arabidopsis thaliana | Degrades chitin (B13524) in fungal cell walls. scirp.org |

Manipulation of (-)-Jasmonoyl-L-Isoleucine Signaling by Virulent Pathogens

Virulent pathogens have evolved sophisticated strategies to manipulate the (-)-jasmonoyl-L-isoleucine (JA-Ile) signaling pathway to their advantage, thereby overcoming host defenses and facilitating infection. nih.govoup.comnih.gov This manipulation can occur at various levels of the signaling cascade, from mimicking the active hormone to targeting key regulatory proteins.

A classic example of pathogen hijacking of JA signaling is the production of coronatine (COR) by several pathovars of the hemibiotrophic bacterium Pseudomonas syringae. nih.gov COR is a structural and functional mimic of JA-Ile, binding with high affinity to the COI1-JAZ co-receptor complex. nih.govplos.org This binding triggers the degradation of JAZ repressor proteins, leading to the activation of JA-responsive genes. nih.govplos.org By activating the JA signaling pathway, P. syringae suppresses the salicylic acid (SA)-mediated defense responses that are effective against biotrophic and hemibiotrophic pathogens, thus promoting its own virulence. nih.govplos.org COR-mediated activation of JA signaling also counteracts PAMP-induced stomatal closure, facilitating bacterial entry into the plant. nih.gov

Beyond producing hormone mimics, pathogens deploy proteinaceous effectors delivered into the host cell to directly interfere with JA signaling components. nih.govplos.org For instance, the P. syringae type III secreted effector (T3SE) HopZ1a, a member of the YopJ effector family, directly interacts with and acetylates JAZ repressor proteins. plos.org This interaction promotes the degradation of JAZ proteins, leading to the activation of JA signaling and enhanced bacterial virulence. plos.org The fact that both a toxin (COR) and a protein effector (HopZ1a) from the same pathogen target the JAZ repressors underscores the central importance of this regulatory hub in plant-pathogen interactions. plos.org

Another strategy employed by pathogens is the metabolic manipulation of jasmonates. Some fungal pathogens can metabolize and detoxify jasmonates to attenuate host defense signaling. nih.gov The rice blast fungus, Magnaporthe oryzae, produces an enzyme, antibiotic biosynthesis monooxygenase (Abm), which converts JA into the less active 12-hydroxyjasmonic acid (12OH-JA). nih.govresearchgate.net This conversion reduces the pool of JA available for conversion into the active JA-Ile, thereby dampening the plant's defense response and facilitating fungal colonization. nih.govresearchgate.net Similarly, some pathogens can manipulate the antagonism between JA and SA signaling to their benefit. Necrotrophic pathogens, which are typically thwarted by JA-mediated defenses, may attempt to suppress this pathway. nih.gov Conversely, biotrophic and hemibiotrophic pathogens often activate JA signaling to dampen the more effective SA-mediated defenses. nih.govresearchgate.net

The table below summarizes various strategies used by virulent pathogens to manipulate JA-Ile signaling.

| Manipulation Strategy | Pathogen Example | Mechanism of Action | Outcome for Pathogen |

| Hormone Mimicry | Pseudomonas syringae | Produces coronatine (COR), a structural and functional mimic of JA-Ile, which activates the COI1-JAZ receptor complex. nih.gov | Suppression of SA-mediated defense, promotion of stomatal opening, enhanced virulence. nih.gov |

| Effector-Targeting of JAZ Repressors | Pseudomonas syringae | Secretes the type III effector HopZ1a, which acetylates JAZ proteins, leading to their degradation. plos.org | Activation of JA signaling, suppression of host defense, enhanced virulence. plos.org |

| Metabolic Inactivation | Magnaporthe oryzae | Produces an enzyme (Abm) that hydroxylates JA to 12OH-JA, a less active form. nih.govresearchgate.net | Attenuation of JA signaling, evasion of plant defenses, facilitated host colonization. nih.govresearchgate.net |

| Exploitation of Hormone Crosstalk | Various biotrophic and hemibiotrophic pathogens | Activation of JA signaling to antagonistically suppress the more effective SA-dependent defense pathway. nih.gov | Overcoming host resistance, successful infection. nih.gov |

Mediation of Abiotic Stress Tolerance

The (-)-jasmonoyl-L-isoleucine signaling pathway is a critical component of the plant's ability to tolerate a wide range of abiotic stresses. Its role extends from mitigating the effects of water scarcity and high salinity to acclimating to temperature extremes and coping with toxic substances in the environment. researchgate.netnih.gov

Drought Stress Mitigation

JA-Ile plays a significant role in enhancing plant resistance to drought stress. uni-bonn.de The accumulation of endogenous JA-Ile is observed in plants subjected to drought conditions. uni-bonn.defrontiersin.org This accumulation is a key part of the plant's adaptive response, triggering a cascade of physiological and molecular changes. One of the primary mechanisms is the regulation of stomatal aperture. frontiersin.org JA-Ile, in concert with abscisic acid (ABA), promotes stomatal closure, which reduces water loss through transpiration. frontiersin.org

Furthermore, JA-Ile signaling positively influences the plant's antioxidant capacity. uni-bonn.de Drought stress leads to the production of reactive oxygen species (ROS), which can cause significant cellular damage. JA-Ile signaling helps to modulate the activity of antioxidant enzymes, thereby protecting the photosynthetic machinery and other vital cellular processes from oxidative damage. uni-bonn.defrontiersin.org Studies using Arabidopsis thaliana have shown that plants with enhanced endogenous JA-Ile levels exhibit higher resistance to drought, while those with impaired JA-Ile synthesis are more susceptible. uni-bonn.de This resistance is linked to a positive feedback loop where JA-Ile signaling upregulates its own biosynthesis and modulates ABA biosynthesis, preparing the plant to better cope with water deficit. uni-bonn.de

Salinity Stress Tolerance

High salinity is a major abiotic stress that adversely affects plant growth and productivity. The JA signaling pathway, leading to the production of JA-Ile, is activated in response to salt stress. nih.govmdpi.comoup.com This activation is a crucial part of the plant's strategy to manage the osmotic and ionic stress imposed by high salt concentrations. In Arabidopsis, salt stress triggers the upregulation of JA-responsive genes, such as the JAZ genes, in a COI1-dependent manner, particularly in the roots. nih.govoup.com

Cold and Freezing Stress Acclimation

(-)-Jasmonoyl-L-isoleucine is a positive regulator of plant tolerance to cold and freezing temperatures. oup.comnih.gov Plants exposed to low temperatures exhibit increased accumulation of endogenous jasmonates, including JA-Ile. mdpi.commdpi.comnih.gov This hormonal response is a key signal for initiating downstream defense mechanisms.

A critical mechanism by which JA-Ile enhances freezing tolerance is through its interaction with the well-characterized ICE-CBF (INDUCER OF CBF EXPRESSION - C-REPEAT BINDING FACTOR) signaling pathway. nih.govresearchgate.netnih.gov Under normal temperature conditions, JAZ repressor proteins physically interact with and inhibit the activity of ICE transcription factors (ICE1 and ICE2). nih.govfrontiersin.org Upon cold stress, the accumulation of JA-Ile is perceived by the COI1 receptor, leading to the ubiquitination and subsequent degradation of JAZ proteins. nih.govnih.gov This degradation releases the ICE transcription factors, allowing them to activate the expression of CBF genes. nih.govfrontiersin.org The CBF proteins, in turn, activate a battery of downstream cold-responsive (COR) genes that confer freezing tolerance by producing cryoprotective compounds and modifying cellular membranes. oup.comnih.gov Therefore, JA-Ile acts as a crucial upstream signal that de-represses the ICE-CBF pathway, enabling plants to acclimate to freezing conditions. nih.gov

Responses to Heavy Metal Toxicity

JA-Ile signaling is integral to plant defense responses against heavy metal toxicity, including elements like cadmium (Cd), arsenic (As), and lead (Pb). nih.govresearchgate.net Exposure to these toxic elements triggers a rapid increase in endogenous jasmonate levels. nih.gov This hormonal surge initiates signaling cascades that help to mitigate the damaging effects of heavy metals.

The protective role of JA-Ile signaling in heavy metal stress is multifaceted. It involves enhancing the plant's antioxidant defense system to combat the oxidative stress induced by heavy metals. researchgate.netfrontiersin.org This includes increasing the activity of enzymes like superoxide (B77818) dismutase, peroxidase, and catalase. nih.govfrontiersin.org Additionally, JA-Ile signaling coordinates the regulation of ion transport systems, which can help in sequestering heavy metals in vacuoles or limiting their transport to sensitive tissues like shoots and grains. nih.govresearchgate.net The pathway also influences the production of chelating compounds that can bind to heavy metal ions, rendering them less toxic. nih.gov Research has shown that plants with a functional JA signaling pathway exhibit greater tolerance to heavy metal stress, maintaining better growth and lower cellular damage compared to mutants deficient in this pathway. nih.govresearchgate.net

The table below provides an overview of research findings on the role of jasmonates in heavy metal stress tolerance.

| Heavy Metal | Plant Species | Observed Effects of Jasmonate Signaling/Application | Reference |

| Cadmium (Cd) | Pea (Pisum sativum) | Alleviated growth reduction, improved photosynthetic efficiency, and enhanced antioxidant enzyme activity. frontiersin.org | frontiersin.org |

| Cadmium (Cd) | Rapeseed (Brassica napus) | Improved tolerance to Cd toxicity. nih.gov | nih.gov |

| Arsenic (As) | Rice (Oryza sativa) | Alleviated As(III) toxicity and reduced inhibition of root elongation by As(V). nih.gov | nih.gov |

| Copper (Cu) | Alfalfa (Medicago sativa) | Relieved growth inhibition and biomass reduction caused by copper stress. researchgate.net | researchgate.net |

Other Abiotic Stressors (e.g., Heat, Flooding, Micronutrient Toxicity, Ozone, CO2, Light)

The role of (-)-jasmonoyl-L-isoleucine extends to a variety of other abiotic stresses, demonstrating its versatility as a key stress hormone. researchgate.net

Ozone (O₃): Ozone is a significant air pollutant that causes oxidative stress in plants. JA signaling is activated upon ozone exposure and plays a complex role in modulating the plant's response. nih.govnih.govresearchgate.net It interacts antagonistically with salicylic acid signaling to control the magnitude of ozone-induced hypersensitive response-like cell death. nih.govnih.gov This modulation helps to fine-tune the defense response, balancing resistance with the cost of excessive cell death. nih.gov

Elevated Carbon Dioxide (CO₂): Rising atmospheric CO₂ levels affect plant physiology and defense. In general, elevated CO₂ tends to promote SA-mediated defenses while repressing the JA pathway. nih.gov This shift can alter a plant's resistance to different types of pathogens and herbivores. The interplay between CO₂ levels, JA-Ile signaling, and other hormone pathways is crucial for determining plant performance in future climate scenarios. nih.gov

Flooding (Hypoxia and Reoxygenation): Flooding creates hypoxic (low oxygen) conditions, and subsequent reoxygenation upon water receding causes a burst of damaging reactive oxygen species. JA-Ile accumulates rapidly during the reoxygenation phase. nih.gov The JA-Ile signaling pathway, through the transcription factor MYC2, is critical for tolerance to this post-hypoxic stress. It transcriptionally activates genes involved in the synthesis of antioxidants like ascorbate (B8700270) and glutathione, which helps to mitigate the oxidative damage caused by reoxygenation. nih.gov